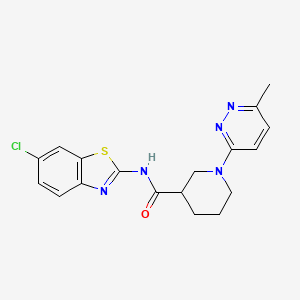

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE

Description

This compound is a benzothiazole derivative featuring a chloro-substituted benzothiazol-2-yl core linked to a piperidine-3-carboxamide scaffold modified with a 6-methylpyridazin-3-yl group.

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c1-11-4-7-16(23-22-11)24-8-2-3-12(10-24)17(25)21-18-20-14-6-5-13(19)9-15(14)26-18/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUWKKIVFQJTAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and chloroacetyl chloride under basic conditions to form 6-chloro-1,3-benzothiazole.

Formation of the Pyridazine Ring: Reacting 3-chloropyridazine with methylamine to form 6-methylpyridazine.

Coupling Reactions: The benzothiazole and pyridazine intermediates are then coupled with piperidine-3-carboxylic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

Use of Catalysts: Employing catalysts to increase reaction efficiency.

Optimized Reaction Conditions: Controlling temperature, pressure, and pH to favor the desired product.

Purification Techniques: Utilizing chromatography and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific enzymes or receptors.

Pharmacology: Studying its effects on biological systems and its potential as a therapeutic agent.

Materials Science: Exploring its properties for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-1-(6-METHYLPYRIDAZIN-3-YL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with receptors to modulate signaling pathways. The specific pathways involved depend on the biological context and the target of interest.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid architecture, combining a benzothiazole core with pyridazine and piperidine substituents. Key comparisons with similar compounds include:

Key Observations :

- Substituent Impact: The trifluoro-substituted benzamides demonstrate that electron-withdrawing groups (e.g., CF₃) enhance antifungal activity compared to non-substituted isomers. The target compound’s 6-methylpyridazinyl group may similarly modulate electronic properties, though its specific role requires further study.

- Core Modifications: Compounds like the tetrahydroquinolin-thiazole hybrid highlight the importance of heterocyclic extensions for target engagement. The piperidine ring in the target compound could improve metabolic stability compared to linear chains (e.g., butanamide in ).

- Bioactivity Trends : Earlier benzothiazole derivatives lacking substituents on the aryl rings were inactive against fungi , emphasizing the necessity of functional group optimization.

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding: The pyridazine and carboxamide groups in the target compound may enhance hydrogen-bond donor/acceptor capacity compared to simpler analogs like 4-phenylbutanamide , which lacks such motifs.

Pharmacological Data from Patent Studies

Patent examples (e.g., pyrido-pyridazin derivatives ) reveal that benzothiazole-linked heterocycles exhibit efficacy in undisclosed therapeutic areas, supported by data tables (e.g., IC₅₀ values in enzymatic assays).

Structural Validation and Computational Insights

- Crystallography : Tools like SHELXL and structure-validation protocols ensure accurate determination of benzothiazole derivatives’ conformations, critical for structure-activity relationship (SAR) studies.

- Isomerism Effects : underscores that positional isomerism (e.g., trifluoro substitution at meta vs. para positions) drastically alters antifungal activity, implying that the target compound’s substituent arrangement is pivotal.

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H15ClN4OS. The compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a piperidine ring further enhances its pharmacological profile.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit potent antimicrobial activities. For instance, compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The specific activity of this compound against microbial strains remains to be specifically quantified but is anticipated based on structural analogs that demonstrate significant inhibition of microbial growth .

Anticancer Activity

Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies involving related compounds have shown promising results against several cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's ability to interact with specific molecular targets involved in cancer progression suggests potential as an anticancer agent .

The biological activity of this compound may involve the inhibition of key enzymes or receptors relevant to disease processes. For example, related benzothiazole compounds have demonstrated the ability to inhibit HIV protease and exhibit anti-inflammatory effects. These mechanisms are critical for developing therapeutic agents targeting infectious diseases and cancer .

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives:

- Antiviral Activity : A study highlighted the efficacy of benzothiazole derivatives in inhibiting HIV replication by targeting viral proteases. This suggests that similar mechanisms might be applicable to N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-methylpyridazin-3-y)piperidine-3-carboxamide .

- Antitumor Effects : In vitro studies on related compounds showed significant cytotoxicity against various cancer cell lines with IC50 values in the micromolar range. For instance, certain derivatives exhibited IC50 values as low as 0.65 μM against MCF-7 cells .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide while minimizing impurities?

- Methodological Answer : Apply Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, stoichiometry) and identify critical factors. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables. Statistical analysis (ANOVA) can pinpoint optimal conditions, such as maintaining a 1:1.2 molar ratio of benzothiazole and pyridazine intermediates in acetonitrile at 80°C . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) can isolate the target compound with >95% purity.

Q. What analytical techniques are most reliable for confirming the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- X-ray crystallography : Use SHELXL for refinement to resolve bond lengths/angles and confirm stereochemistry .

- NMR spectroscopy : Compare experimental and spectra with computational predictions (e.g., DFT-based NMR shift calculations). Key signals include the benzothiazole C-Cl resonance (~160 ppm in ) and pyridazine methyl protons (δ 2.5 ppm in ).

- High-resolution mass spectrometry (HRMS) : Match observed [M+H] to theoretical mass (exact mass: 417.0724 Da).

Q. How can solubility and stability be assessed for in vitro pharmacological assays?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, quantifying dissolved compound via UV-Vis spectroscopy (λ_max ~280 nm). Use Hansen solubility parameters to predict compatible solvents .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolytic stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) can inform formulation needs.

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanism of this compound synthesis?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states and intermediates (e.g., B3LYP/6-311+G(d,p)) to identify rate-limiting steps, such as nucleophilic substitution at the benzothiazole chlorine.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMF) .

- Reaction Path Search : Use automated tools (e.g., GRRM) to explore alternative pathways, validated by isotopic labeling (e.g., -tracking) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Meta-analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) and batch-to-batch purity variations.

- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays.

- Control Experiments : Test against structurally similar analogs to rule off-target effects. For IC discrepancies >10-fold, re-evaluate compound integrity via LC-MS .

Q. What advanced techniques characterize polymorphic forms or hydrate/solvate formation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.